molecular formula C17H16BrNO4 B2886998 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide CAS No. 832674-58-5

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide

Cat. No.: B2886998
CAS No.: 832674-58-5
M. Wt: 378.222
InChI Key: IKFHCJTVOGVYSR-UHFFFAOYSA-N
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Description

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is a chemical compound with a complex structure that includes a bromine atom, an ethoxy group, a formyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 2-ethoxy-4-formylphenol, followed by the formation of the phenoxyacetamide derivative through a reaction with phenylacetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(5-bromo-2-ethoxy-4-carboxyphenoxy)-N-phenylacetamide.

    Reduction: 2-(5-bromo-2-ethoxy-4-hydroxymethylphenoxy)-N-phenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a phenyl group.

    2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide: Contains a phenylethyl group instead of a phenyl group.

Uniqueness

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-22-15-8-12(10-20)14(18)9-16(15)23-11-17(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFHCJTVOGVYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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